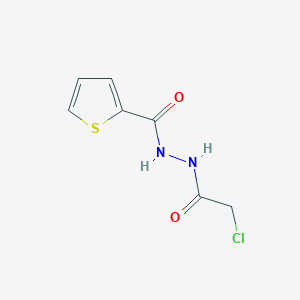![molecular formula C16H13N3O4S B2925120 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 930733-09-8](/img/structure/B2925120.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a thiazole ring, and an isoxazole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the isoxazole ring is a heterocycle that can participate in various chemical reactions. Similarly, the thiazole ring can also be involved in various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the functional groups present and the overall structure of the molecule .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Compounds containing the 1,4-benzodioxin moiety have been studied for their antibacterial properties. The integration of this structure into new molecules has shown potential in inhibiting bacterial biofilm formation, which is crucial in combating antibiotic resistance. Specifically, derivatives of this compound have demonstrated effectiveness against pathogenic strains like Escherichia coli and Bacillus subtilis, indicating their potential as novel antibacterial agents .
Hemolytic Activity
The hemolytic activity of these compounds is an important consideration in their application as drugs. Studies have shown that some derivatives exhibit mild cytotoxicity, suggesting they could be used safely as antibacterial agents without causing significant damage to red blood cells .
Anti-inflammatory Applications
Sulfonamide and benzodioxane fragments, which are present in this compound, have been associated with anti-inflammatory properties. This suggests potential applications in the treatment of inflammatory diseases, where controlling inflammation is a key therapeutic goal .
Antifungal and Antimicrobial Uses
The sulfonamide group in these compounds is known for its antifungal and antimicrobial effects. This makes them valuable in the pharmaceutical industry for the development of treatments against a variety of fungal and microbial infections .
Anti-protozoal Properties
Sulfonamide derivatives have also been reported to possess anti-protozoal properties, making them candidates for the treatment of diseases caused by protozoan parasites .
CNS-related Activity
Some derivatives of this compound have shown central nervous system (CNS) activity, which could be explored for the development of drugs targeting CNS disorders .
Anti-hepatotoxic Potential
The benzodioxane moiety is recognized for its anti-hepatotoxic (liver-protecting) capabilities. Compounds with this structure, such as silymarin, have demonstrated significant potential in protecting the liver from toxic substances and could be a basis for developing new hepatoprotective drugs .
Cardiovascular Applications
Derivatives containing the benzodioxane ring have been identified to assist in lowering blood pressure over extended periods. This indicates possible applications in the management of hypertension and other cardiovascular conditions .
Wirkmechanismus
Target of Action
The compound, also known as N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide, primarily targets cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease .
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. The increased acetylcholine levels can help improve cognitive function in Alzheimer’s patients .
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine by cholinesterase enzymes . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to increased acetylcholine levels . On a cellular level, this can result in improved nerve function and potentially improved cognitive function in Alzheimer’s patients .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, factors such as temperature and light exposure can impact the compound’s stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-6-14(23-19-9)15(20)18-16-17-11(8-24-16)10-2-3-12-13(7-10)22-5-4-21-12/h2-3,6-8H,4-5H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQOSJIEVYGTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B2925041.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2925043.png)
![5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2925045.png)
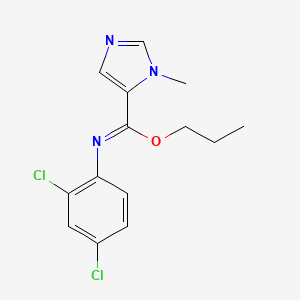
![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone](/img/structure/B2925050.png)
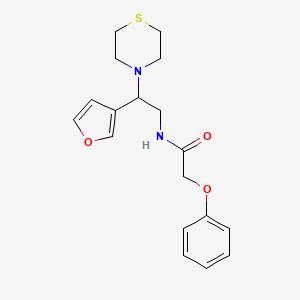
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2925052.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2925053.png)
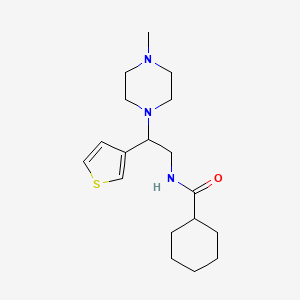
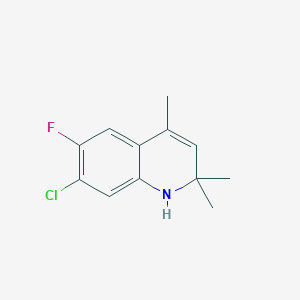
![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2925058.png)
